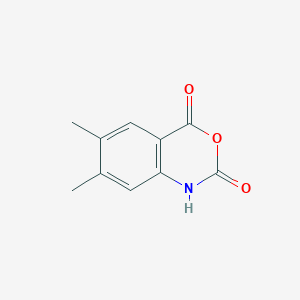
Calcium bis(4-oxopent-2-en-2-olate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white crystalline powder that is commonly used in various industrial and scientific applications . This compound is known for its stability and versatility, making it a valuable component in many chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium bis(4-oxopent-2-en-2-olate) can be synthesized through the reaction of calcium hydroxide with acetylacetone. The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and drying . The general reaction is as follows:
Ca(OH)2+2CH3COCH2COCH3→Ca(C5H7O2)2+2H2O
Industrial Production Methods
In industrial settings, the production of calcium;4-oxopent-2-en-2-olate involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include additional purification steps such as recrystallization to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium bis(4-oxopent-2-en-2-olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different calcium-containing compounds.
Substitution: The compound can participate in substitution reactions where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with calcium;4-oxopent-2-en-2-olate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield calcium carbonate, while substitution reactions can produce a variety of calcium-ligand complexes .
Applications De Recherche Scientifique
Calcium bis(4-oxopent-2-en-2-olate) has numerous applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of calcium;4-oxopent-2-en-2-olate involves its ability to coordinate with various molecules and ions. This coordination can influence the reactivity and stability of the compound in different chemical environments. The molecular targets and pathways involved include interactions with enzymes, proteins, and other biomolecules, which can affect cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(II) 4-oxopent-2-en-2-olate: Similar in structure but contains cobalt instead of calcium.
Magnesium acetylacetonate: Another metal acetylacetonate with magnesium as the central metal ion.
Zinc acetylacetonate: Contains zinc and exhibits similar coordination properties.
Uniqueness
Calcium bis(4-oxopent-2-en-2-olate) is unique due to its specific coordination chemistry and the stability it provides in various applications. Its ability to act as a heat stabilizer and catalyst distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C10H14CaO4 |
|---|---|
Poids moléculaire |
238.29 g/mol |
Nom IUPAC |
calcium;4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H8O2.Ca/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 |
Clé InChI |
QAZYYQMPRQKMAC-UHFFFAOYSA-L |
SMILES canonique |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(Benzyloxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B8691335.png)

![5-[(2-Methoxyethoxy)methoxy]-2-nitrobenzaldehyde](/img/structure/B8691352.png)
![2-[(2,4-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B8691354.png)









